molecular formula C11H13N3O3 B11515917 (E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine

Cat. No.: B11515917
M. Wt: 235.24 g/mol
InChI Key: KKVXIANZVGHDGZ-XYOKQWHBSA-N
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Description

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine typically involves the reaction of 5-nitro-2-(pyrrolidin-1-yl)aniline with hydroxylamine under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-hydroxy-1-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanimine is unique due to the combination of its nitro group, pyrrolidine ring, and methanimine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(NE)-N-[(5-nitro-2-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-7-10(14(16)17)3-4-11(9)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+

InChI Key

KKVXIANZVGHDGZ-XYOKQWHBSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/O

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NO

Origin of Product

United States

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